molecular formula C22H30N4O2 B2643988 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea CAS No. 898448-42-5

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2643988
CAS No.: 898448-42-5
M. Wt: 382.508
InChI Key: AWLHHAIYYATXRN-UHFFFAOYSA-N
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Description

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves the reaction of an appropriate isocyanate with an amine. The general synthetic route may include:

    Formation of the intermediate: Reacting 4-methoxyphenylacetonitrile with 4-methylpiperazine under suitable conditions to form the intermediate.

    Urea formation: Reacting the intermediate with m-tolyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group may yield an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for treating specific medical conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea
  • 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(o-tolyl)urea

Uniqueness

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern on the aromatic rings and the presence of the piperazine moiety, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-17-5-4-6-19(15-17)24-22(27)23-16-21(26-13-11-25(2)12-14-26)18-7-9-20(28-3)10-8-18/h4-10,15,21H,11-14,16H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLHHAIYYATXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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